Bienvenue dans la boutique en ligne BenchChem!

N-((3-chloro-2,4-difluorophenyl)carbamothioyl)-2-naphthamide

Claudin-1 inhibition Colorectal cancer Structure-Activity Relationship

Procure this uncharacterized N-(phenylcarbamothioyl)-2-naphthamide derivative as a unique SAR probe. Its 3-chloro-2,4-difluoro substitution pattern is absent from published Claudin-1 inhibitor series, making it invaluable for head-to-head dose-response comparisons against reference compounds 10 (KVA-E-25B) and 28 (PDS-0330) in SW620 assays. Dramatic, non-linear SAR within the chemotype renders generic substitution high-risk. Quantify its target engagement, microsomal stability (>10-fold CL_int variability among analogs), and CYP profile to justify lead optimization prioritization.

Molecular Formula C18H11ClF2N2OS
Molecular Weight 376.81
CAS No. 1798662-81-3
Cat. No. B2870538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-chloro-2,4-difluorophenyl)carbamothioyl)-2-naphthamide
CAS1798662-81-3
Molecular FormulaC18H11ClF2N2OS
Molecular Weight376.81
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)NC(=S)NC3=C(C(=C(C=C3)F)Cl)F
InChIInChI=1S/C18H11ClF2N2OS/c19-15-13(20)7-8-14(16(15)21)22-18(25)23-17(24)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H2,22,23,24,25)
InChIKeyVSHHUHMUUAYTMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-chloro-2,4-difluorophenyl)carbamothioyl)-2-naphthamide (CAS 1798662-81-3): A Naphthamide-Thiourea for Targeted Probe Development


N-((3-chloro-2,4-difluorophenyl)carbamothioyl)-2-naphthamide (CAS 1798662-81-3) is a synthetic small molecule belonging to the N-(phenylcarbamothioyl)-2-naphthamide chemotype, a class under active investigation for modulating protein-protein interactions, notably as inhibitors of the tight junction protein Claudin-1 in colorectal cancer progression [1]. While this specific derivative is commercially available for research use, its published pharmacological characterization is currently absent from the primary peer-reviewed literature, distinguishing it from several well-characterized analogs within the same scaffold series [1].

Why N-((3-chloro-2,4-difluorophenyl)carbamothioyl)-2-naphthamide Cannot Be Interchanged with Other Thiourea-Based Inhibitors


Within the N-(phenylcarbamothioyl)-2-naphthamide series, minor structural modifications on the phenyl ring lead to dramatic, non-linear variations in target engagement and pharmacokinetic properties. Published SAR data on close analogs shows that replacing a substituent can shift Claudin-1 inhibition from 0% to over 90% at a fixed concentration, or alter intrinsic clearance by more than 10-fold [1]. Consequently, the uncharacterized 3-chloro-2,4-difluoro substitution pattern on the target compound presents a unique, but currently unquantified, pharmacological profile that cannot be assumed to match that of any other analog, making generic substitution a high-risk approach without direct comparative data [1].

Quantitative Differentiation Evidence for N-((3-chloro-2,4-difluorophenyl)carbamothioyl)-2-naphthamide Against Key Analogs


Claudin-1 Inhibitory Potency: A Critical Data Gap Compared to Lead Compounds

No direct Claudin-1 inhibition data is publicly available for N-((3-chloro-2,4-difluorophenyl)carbamothioyl)-2-naphthamide. The foundational SAR study for this chemotype reports % inhibition at 25 µM for over 40 analogs, but this specific substitution pattern was not among the disclosed compounds [1]. Key comparators from the same scaffold include compound 10 (KVA-E-25B; 68.4% inhibition) and compound 28 (PDS-0330; 76.4% inhibition), both of which have been validated in downstream in vivo models [1]. The most potent urea analog, compound 23 (VM-A-176), achieved 90.8% inhibition at 25 µM, highlighting the potential for optimization that remains unexplored for this compound [1]. This critical data gap prevents a quantitative potency comparison at this time.

Claudin-1 inhibition Colorectal cancer Structure-Activity Relationship

Predicted Metabolic Stability Advantage Based on Halogen Substitution Patterns

While direct microsomal stability data for N-((3-chloro-2,4-difluorophenyl)carbamothioyl)-2-naphthamide is unavailable, class-level evidence from the Claudin-1 inhibitor series indicates that specific halogen substitution patterns strongly influence metabolic stability. The lead compound 10 (KVA-E-25B), containing a methoxy-naphthalene and benzoxazole substituent, exhibited moderate human liver microsomal intrinsic clearance (CL_int) of 27.8 mL/min/kg [1]. In contrast, other analogs like compound 15 (VM-A-156A) showed a significantly higher human CL_int of 125.0 mL/min/kg, a 4.5-fold increase, demonstrating that subtle structural changes can render a compound metabolically unstable [1]. The 3-chloro-2,4-difluoro substitution pattern on the target compound represents a distinct electronic and steric environment that may confer a differentiated metabolic profile, but this requires experimental validation.

Microsomal stability Drug metabolism Halogen SAR

CYP450 Inhibition Profiling: A Differentiating Factor for Polypharmacy Risk

The potential for cytochrome P450 inhibition is a critical safety consideration. Published data for two potent Claudin-1 inhibitors (compounds 15 and 18) shows they are inactive against CYP3A4, CYP2D6, and CYP2C19 (<50% inhibition at 10 µM) [1]. No CYP inhibition data exists for this specific compound. Since the introduction of chlorine and fluorine atoms on the phenyl ring can significantly alter CYP binding affinity, the target compound's profile cannot be extrapolated from these results. For procurement decisions, this represents an unknown risk for off-target pharmacology that is mitigated in the characterized leads.

CYP inhibition Drug-drug interaction Safety pharmacology

Plasma Protein Binding: A Universal High-Binding Liability Across the Series

A consistent and significant liability across the entire N-(phenylcarbamothioyl)-2-naphthamide series is extremely high plasma protein binding. Published data reveals that all tested analogs, including the lead compounds 10 and 28, exhibited a free fraction (%fu) of less than 0.5% in both human and mouse plasma [1]. Many compounds had a %fu below 0.03%, indicating near-complete binding [1]. Based on this definitive class-level trend, it is highly probable that this compound will also suffer from this same severe pharmacokinetic limitation, which is a major hurdle for achieving efficacious in vivo exposure regardless of its target potency.

Plasma protein binding Free fraction Pharmacokinetics

Exploiting an Unoccupied SAR Niche: The 3-Chloro-2,4-Difluoro Advantage

The published SAR landscape for this chemotype has thoroughly explored methoxy-, benzoxazole-, and various heterocycle-substituted phenyl rings, but the 3-chloro-2,4-difluoro substitution pattern is notably absent [1]. This compound explores a completely novel electronic and steric environment within the Claudin-1 pharmacophore, driven by the strong electron-withdrawing and lipophilic nature of the chlorine and fluorine atoms, which contrasts with the hydrogen-bonding capable groups in characterized leads. This represents a strategic opportunity for a research program seeking to expand the SAR into unexplored chemical space to potentially overcome the potency plateau or metabolic liabilities observed with known analogs.

Structure-Activity Relationship Lead optimization Scaffold hopping

Optimal Application Scenarios for N-((3-chloro-2,4-difluorophenyl)carbamothioyl)-2-naphthamide in Drug Discovery


Expanding the Claudin-1 Inhibitor SAR Landscape

The primary value of procuring N-((3-chloro-2,4-difluorophenyl)carbamothioyl)-2-naphthamide is as a novel SAR probe. Since its specific substitution pattern has not been characterized within the published Claudin-1 inhibitor series [1], it can be used to interrogate the impact of a 3-chloro-2,4-difluoro motif on target engagement. A head-to-head dose-response comparison against the reference compounds 10 (KVA-E-25B) and 28 (PDS-0330) in a SW620 cell-based assay would immediately establish its relative potency and its utility as a lead optimization starting point.

Metabolic Stability Screening to Identify a Differentiated Pharmacokinetic Profile

Given the significant variability in microsomal stability observed within the chemotype, from a human CL_int of <20 mL/min/kg (compound 18) to 201.5 mL/min/kg (compound 16) [1], this compound should be prioritized for in vitro metabolic stability assays in human and mouse liver microsomes. A finding of high stability would provide a strong, quantitative procurement justification over less stable, but more potent, analogs and would support its selection for initial in vivo pharmacokinetic studies.

In Vitro Safety Profiling for Early Lead Triage

Before committing to larger-scale procurement for in vivo studies, this compound should be profiled in a standard CYP inhibition panel (CYP3A4, 2D6, 2C19) as has been done for lead compounds 15 and 18 [1]. Demonstrating a clean CYP profile (<50% inhibition at 10 µM) would eliminate a major safety-related procurement risk and differentiate it from any future analogs that may show time-dependent or potent CYP inhibition.

Chemical Biology Tool for Exploring Novel Protein Targets

Beyond the Claudin-1 application, the naphthalene-thiourea scaffold is a privileged structure known to interact with other targets, such as alkaline phosphatase [2]. The unique 3-chloro-2,4-difluorophenyl substituent makes this compound a valuable tool for broad phenotypic or target-based screening panels to identify new biological activities, positioning it as a versatile chemical probe for multiple discovery programs.

Quote Request

Request a Quote for N-((3-chloro-2,4-difluorophenyl)carbamothioyl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.